molecular formula C15H19Br2ClO B1240906 (2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane

(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane

Cat. No.: B1240906
M. Wt: 410.57 g/mol
InChI Key: NZHWXNQBZKBACG-XYQJUIJZSA-N
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Description

(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane is a natural product found in Aplysia dactylomela and Laurencia with data available.

Scientific Research Applications

Chemical Synthesis and Characterization

The compound is structurally related to several chemical entities explored in scientific research. For instance, a study on C(15) acetogenins from the red alga Laurencia obtusa described similar compounds with significant insecticidal activity (Iliopoulou et al., 2002). Additionally, research into the synthesis and characterization of non-peptide small molecular antagonist benzamide derivatives has provided insights into similar chemical structures and their potential biological activity (H. Bi, 2015).

Photochemical Transformations

A study focused on the photochemical transformations and reactions of similar compounds, such as chloro(4-methylpent-3-en-1-ynyl)carbene, revealed insights into their structural parameters and potential for further chemical reactions (Gvozdev et al., 2021).

Solubility Studies

The solubility of related saccharides in ethanol-water solutions was investigated, providing a deeper understanding of the solubility behavior of compounds with similar structural elements (Gong et al., 2012).

Vibrational Energy Redistribution

Research into the intramolecular vibrational energy redistribution (IVR) for molecules in planar conformations, including compounds structurally related to the one , provided valuable insights into their molecular behavior (Engelhardt et al., 2001).

Development of Organic Synthesis Methods

Studies on the development of methods for organic synthesis, such as reactions of 5-benzyloxy-4-methylpent-2-enyl(tributyl)stannane with aldehydes, have implications for synthesizing similar compounds, enhancing our understanding of their synthetic routes (Basar et al., 2013).

Properties

Molecular Formula

C15H19Br2ClO

Molecular Weight

410.57 g/mol

IUPAC Name

(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane

InChI

InChI=1S/C15H19Br2ClO/c1-3-5-6-7-15-13(18)10-12(17)14(19-15)9-8-11(16)4-2/h1,5-6,8,12-15H,4,7,9-10H2,2H3/b6-5-,11-8+/t12-,13+,14-,15+/m1/s1

InChI Key

NZHWXNQBZKBACG-XYQJUIJZSA-N

Isomeric SMILES

CC/C(=C\C[C@@H]1[C@@H](C[C@@H]([C@@H](O1)C/C=C\C#C)Cl)Br)/Br

Canonical SMILES

CCC(=CCC1C(CC(C(O1)CC=CC#C)Cl)Br)Br

Synonyms

dactylyne

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane
Reactant of Route 2
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane
Reactant of Route 3
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane
Reactant of Route 4
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane
Reactant of Route 5
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane
Reactant of Route 6
(2R,3R,5S,6S)-3-bromo-2-[(E)-3-bromopent-2-enyl]-5-chloro-6-[(Z)-pent-2-en-4-ynyl]oxane

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